N-(3-(benzofuran-2-yl)propyl)cinnamamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-N-[3-(1-benzofuran-2-yl)propyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c22-20(13-12-16-7-2-1-3-8-16)21-14-6-10-18-15-17-9-4-5-11-19(17)23-18/h1-5,7-9,11-13,15H,6,10,14H2,(H,21,22)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEBVTLGFJFMJZ-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCCC2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCCC2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 3 Benzofuran 2 Yl Propyl Cinnamamide
Retrosynthetic Analysis and Precursor Identification
A retrosynthetic analysis of the target molecule, N-(3-(benzofuran-2-yl)propyl)cinnamamide, logically disconnects the central amide bond. This primary disconnection reveals two critical precursors: 3-(benzofuran-2-yl)propan-1-amine and an activated cinnamic acid derivative. This approach simplifies the complex target into more manageable synthetic intermediates, allowing for a focused and modular synthetic strategy.
Synthesis of Benzofuran-2-yl-propyl Amine Intermediate
The synthesis of the 3-(benzofuran-2-yl)propan-1-amine intermediate is a key challenge. A plausible route can be designed starting from a more readily available benzofuran (B130515) derivative, such as 2-acetylbenzofuran.
A potential multi-step synthesis could proceed as follows:
Wittig or Horner-Wadsworth-Emmons Reaction: 2-Acetylbenzofuran can be reacted with a phosphonium ylide or a phosphonate carbanion (e.g., triethyl phosphonoacetate) to extend the carbon chain and introduce an ester group, forming ethyl 3-(benzofuran-2-yl)but-2-enoate.
Reduction: The double bond and the ester can be reduced simultaneously using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield 3-(benzofuran-2-yl)butan-1-ol.
Conversion to Amine: The resulting alcohol can then be converted into the desired amine. This can be achieved through several methods, such as:
Mitsunobu Reaction: Reaction with phthalimide followed by hydrolysis (Gabriel synthesis).
Mesylation/Tosylation and Azide Displacement: Conversion of the alcohol to a good leaving group (mesylate or tosylate), followed by substitution with sodium azide and subsequent reduction to the amine.
Alternatively, starting from benzofuran-2-carbaldehyde, a Knoevenagel condensation with malonic acid followed by reduction and subsequent functional group transformations could also furnish the desired propyl amine intermediate.
Synthesis of Cinnamic Acid Derivatives for Amidation
Cinnamic acid and its derivatives are readily available or can be synthesized through classic reactions like the Perkin reaction or the Heck reaction. For amidation, the carboxylic acid group must be activated to facilitate the reaction with the amine.
Common methods for activating cinnamic acid include:
Conversion to Acyl Chloride: The most common method involves reacting cinnamic acid with thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov This produces cinnamoyl chloride, a highly reactive intermediate for amidation.
In-situ Activation: Using coupling reagents that form a reactive intermediate in the reaction mixture itself.
Below is a table summarizing common activating agents for cinnamic acid.
| Activating Agent | Intermediate Formed | Typical Conditions |
| Thionyl Chloride (SOCl₂) | Acyl Chloride | Reflux in neat SOCl₂ or with a solvent like DCM nih.gov |
| Oxalyl Chloride ((COCl)₂) | Acyl Chloride | DCM, catalytic DMF |
| EDC·HCl / HOBt | Active Ester | DMF, Room Temperature jst.go.jp |
| T3P® (Propylphosphonic Anhydride) | Mixed Anhydride | Prevents racemization in chiral acids researchgate.net |
| 2,4,6-trichloro-1,3,5-triazine (TCT) | Acylated Triazine | Deep eutectic solvent (ChCl/urea) nih.gov |
Detailed Reaction Pathways for Compound Elaboration
With the precursors in hand, the final steps involve their coupling and the consideration of alternative routes for the core structures.
Amide Bond Formation Strategies for this compound
The crucial step in the synthesis is the formation of the amide bond between 3-(benzofuran-2-yl)propan-1-amine and the activated cinnamic acid derivative. The choice of method depends on the stability of the substrates and the desired yield.
Using Cinnamoyl Chloride: The Schotten-Baumann reaction, where the amine is treated with cinnamoyl chloride in the presence of a base (like pyridine or aqueous NaOH), is a straightforward and often high-yielding method. nih.gov
Using Coupling Reagents: For more sensitive substrates or to avoid the harsh conditions of acyl chloride formation, peptide coupling reagents are preferred. These reagents activate the carboxylic acid in situ. A direct amidation can be achieved using various coupling agents. semanticscholar.organalis.com.my
The table below compares different coupling systems for amide bond formation.
| Coupling Reagent System | Description | Advantages |
| EDC·HCl / HOBt | A carbodiimide (EDC) forms a reactive O-acylisourea intermediate, which is then converted by HOBt to an active ester, minimizing side reactions and racemization. jst.go.jp | Mild conditions, good yields, commonly used in peptide synthesis. |
| Boric Acid | Acts as a mild Lewis acid catalyst to facilitate the direct condensation of the carboxylic acid and amine. semanticscholar.org | Inexpensive, environmentally friendly, and easy to handle. semanticscholar.org |
| T3P® | A powerful water scavenger and activating agent that forms a mixed anhydride. researchgate.net | High yields, low epimerization, broad functional group tolerance. |
| Di-2-pyridyl carbonate (2-DPC) / DMAP | An effective coupling method that can provide better yields and purity in shorter durations compared to other reagents. researchgate.net | Efficient and rapid. |
Synthetic Routes for the Benzofuran Moiety Integration
The benzofuran core of the amine precursor can be constructed through various established synthetic routes. epa.gov The choice of method often depends on the desired substitution pattern on the benzofuran ring.
Key synthetic strategies include:
Perkin Rearrangement: A classic method for synthesizing benzofurans. nih.gov
Palladium-Copper Catalysis (Sonogashira Coupling): Coupling of terminal alkynes with iodophenols followed by intramolecular cyclization is a versatile method for creating 2-substituted benzofurans. acs.org
Acid-Catalyzed Cyclizations: Various acid-catalyzed cyclization reactions of appropriately substituted phenols are widely used. mdpi.com
Rap-Stoermer Reaction: A conventional route involving the base-mediated reaction of salicylaldehydes or o-hydroxy acetophenones with α-halo ketones. researchgate.net For instance, 2-acetylbenzofuran can be synthesized by refluxing salicylaldehyde with chloroacetone in the presence of potassium carbonate. researchgate.net
Chemical Modifications on the Cinnamoyl Moiety
The cinnamoyl moiety offers opportunities for structural modification to explore structure-activity relationships. Modifications can be made to the aromatic ring or the alkene linker.
Aromatic Ring Substitution: Substituents can be introduced on the phenyl ring of cinnamic acid. This is typically achieved by starting with a substituted benzaldehyde in a Perkin or similar reaction. A wide range of substituted cinnamic acids (e.g., with methoxy (B1213986), hydroxy, or halogen groups) can be prepared and subsequently used in the amidation step. mdpi.com
Alkene Geometry: While trans-cinnamic acid is more stable and common, the cis-isomer can also be used, potentially leading to compounds with different biological profiles. researchgate.net
Side-Chain Modification: The double bond of the cinnamoyl group can be reduced to produce a hydrocinnamoyl derivative. Furthermore, reactions at the C-3 position of the isatin scaffold, a related structure, show the potential for diverse functionalization. nih.gov
Optimization of Reaction Conditions and Yields
Information on the optimization of reaction conditions and yields specifically for the synthesis of this compound is not available. In synthetic organic chemistry, optimizing a reaction typically involves a systematic study of various parameters to maximize the yield and purity of the desired product. Key factors that are commonly adjusted include:
Solvent: The choice of solvent can significantly influence reaction rates and outcomes by affecting the solubility of reactants and stabilizing transition states.
Temperature: Reactions are often conducted at specific temperatures to control the rate of reaction and minimize the formation of byproducts.
Catalyst: The presence, type, and amount of a catalyst can dramatically increase the reaction rate and selectivity.
Reaction Time: Monitoring the reaction over time is crucial to determine the point of maximum conversion without significant product degradation.
Stoichiometry of Reactants: Varying the molar ratios of the starting materials is a common strategy to ensure the complete consumption of a key reactant and drive the reaction to completion.
Without experimental data for this specific compound, a detailed discussion on the optimization of its synthesis remains speculative.
Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation
Detailed spectroscopic and spectrometric data are essential for the unambiguous structural confirmation of a synthesized compound. However, specific NMR, IR, and HRMS data for this compound have not been found. The following sections describe the type of information that would be expected from such analyses based on the compound's structure.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzofuran and cinnamide moieties, the vinyl protons of the cinnamoyl group, and the aliphatic protons of the propyl linker. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J, in Hz) would provide detailed information about the connectivity of the protons.
¹³C NMR: The carbon-13 NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon of the amide, the aromatic and vinyl carbons, and the aliphatic carbons of the propyl chain would be characteristic of their chemical environment.
A hypothetical data table for the expected NMR signals is presented below for illustrative purposes.
Table 1: Hypothetical NMR Data for this compound
| ¹H NMR | ¹³C NMR |
|---|---|
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| Signals for benzofuran ring protons | Signals for benzofuran ring carbons |
| Signals for cinnamoyl aromatic protons | Signals for cinnamoyl aromatic carbons |
| Signals for vinyl protons (CH=CH) | Signals for vinyl carbons (CH=CH) |
| Signal for amide proton (NH) | Signal for amide carbonyl carbon (C=O) |
| Signals for propyl chain protons (-CH₂CH₂CH₂-) | Signals for propyl chain carbons (-CH₂CH₂CH₂-) |
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:
N-H stretching: Around 3300 cm⁻¹, indicative of the amide N-H bond.
C=O stretching: A strong absorption band around 1640 cm⁻¹ for the amide carbonyl group (Amide I band).
N-H bending: Around 1540 cm⁻¹ (Amide II band).
C=C stretching: For the aromatic rings and the vinyl group.
C-H stretching: For aromatic and aliphatic C-H bonds.
C-O-C stretching: For the furan (B31954) ether linkage in the benzofuran ring.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| Amide N-H Stretch | 3350-3250 |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| Amide C=O Stretch (Amide I) | 1680-1630 |
| C=C Stretch (Aromatic/Vinyl) | 1600-1450 |
| Amide N-H Bend (Amide II) | 1570-1515 |
| C-O-C Stretch (Ether) | 1250-1050 |
HRMS provides a very accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₂₀H₁₉NO₂), the HRMS data would provide the exact mass of the molecular ion ([M+H]⁺ or [M]⁺), which can be calculated and then compared to the experimentally measured value to confirm the molecular formula.
In Vitro Biological Activity of this compound: A Review of Current Findings
Following a comprehensive review of scientific literature and chemical databases, there is no publicly available research data detailing the in vitro biological activity of the specific chemical compound this compound.
Consequently, it is not possible to provide an article on its antiproliferative, antimicrobial, or enzyme-inhibitory properties as outlined in the requested structure. Scientific investigation into the biological effects of this particular molecule has not been published in accessible literature.
While research exists on the biological activities of various derivatives of both benzofuran and cinnamamide (B152044), the strict focus on the singular compound "this compound" prevents the inclusion of data from related but structurally distinct molecules. Information regarding cytotoxicity assays, half-maximal inhibitory concentrations (IC50), antibacterial spectrum, antifungal efficacy, or enzyme inhibition studies for this compound is not available.
Further research would be required to determine the specific biological profile of this compound.
In Vitro Biological Activity Profiling of N 3 Benzofuran 2 Yl Propyl Cinnamamide
Enzyme Inhibition Studies
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Assays
No published in vitro studies were found that specifically assess the inhibitory activity of N-(3-(benzofuran-2-yl)propyl)cinnamamide against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Therefore, no data on its potential as a cholinesterase inhibitor can be provided.
Kinase Inhibition Assays (e.g., FAK, PI3K/VEGFR2)
There is no available scientific literature detailing the in vitro testing of this compound for inhibitory effects on kinase enzymes such as Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K), or Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
Other In Vitro Pharmacological Investigations
Antioxidant Capacity
No specific in vitro assays measuring the antioxidant capacity of this compound, such as DPPH or ABTS radical scavenging assays, have been reported in the available scientific literature.
Anticonvulsant Potential
Information regarding the in vitro evaluation of this compound in models of anticonvulsant activity is not present in the current body of scientific research.
Antidepressant Potential
There are no available in vitro studies investigating the antidepressant potential of this compound through relevant assays, such as receptor binding or neurotransmitter reuptake inhibition.
Mechanism of Action Studies for N 3 Benzofuran 2 Yl Propyl Cinnamamide
Molecular Target Identification and Validation
Investigations into the molecular interactions of benzofuran-containing compounds have identified several direct protein targets. The validation of these targets is primarily based on in vitro enzymatic and binding assays, which demonstrate the ability of this chemical class to modulate the function of key proteins involved in disease progression.
Investigation of Direct Protein Interactions (e.g., FAK, CrtN, cholinesterases, PI3K/VEGFR2)
Research has shown that derivatives of the benzofuran (B130515) scaffold can directly interact with and inhibit multiple protein kinases and enzymes.
PI3K/VEGFR2: Certain benzofuran hybrids have been identified as potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) semanticscholar.orgnih.gov. One study on a benzofuranyl thiosemicarbazone derivative, Compound 8, demonstrated significant inhibitory activity against both enzymes. This dual inhibition is a key mechanism in cancer therapy, as both PI3K and VEGFR2 are crucial for tumor growth and angiogenesis nih.govresearchgate.net. VEGF-A binding to VEGFR-2 is known to trigger several downstream pathways, including the PI3K/Akt pathway rsc.org.
Cholinesterases: The benzofuran structure is recognized as a pharmacophore for the inhibition of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.govnih.gov. These enzymes are therapeutic targets in Alzheimer's disease due to their role in the hydrolysis of the neurotransmitter acetylcholine mdpi.com. Studies on 2-arylbenzofuran derivatives and benzofuran-2-carboxamide salts have shown potent, often nanomolar to low-micromolar, inhibitory activity against these enzymes nih.govmdpi.com. Some derivatives exhibit greater potency against BChE, which becomes the primary metabolic enzyme for acetylcholine in the brains of patients with moderate to severe Alzheimer's disease mdpi.com.
Diapophytoene Desaturase (CrtN): Benzofuran-derived compounds have been developed as highly potent inhibitors of Diapophytoene Desaturase (CrtN) acs.orgnih.govacs.org. CrtN is a key enzyme in the biosynthesis of staphyloxanthin, a golden carotenoid pigment produced by Staphylococcus aureus nih.govacs.org. This pigment is a crucial virulence factor that protects the bacterium from oxidative stress and the host immune system acs.org. By inhibiting CrtN, these compounds can prevent pigment production, thereby rendering the bacteria more susceptible to immune clearance nih.gov.
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that is over-expressed in many cancers and plays a role in tumor growth and metastasis frontiersin.org. While numerous FAK inhibitors have been developed, and their inhibition can lead to apoptosis and cell cycle arrest, specific studies directly linking the N-(3-(benzofuran-2-yl)propyl)cinnamamide scaffold to FAK inhibition are not detailed in the available literature frontiersin.orgmdpi.com.
Table 1: Inhibitory Activity of Benzofuran Derivatives against Protein Targets This table presents data for various benzofuran derivatives, not the specific subject compound.
| Derivative Type | Target Protein | IC₅₀ Value | Reference |
|---|---|---|---|
| Benzofuranyl thiosemicarbazone (Cmpd 8) | PI3K | 2.21 nM | nih.gov |
| Benzofuranyl thiosemicarbazone (Cmpd 8) | VEGFR-2 | 68 nM | nih.gov |
| 2-Arylbenzofuran (Cathafuran C) | BChE | 2.5 µM | mdpi.com |
| Benzofuran-2-carboxamide salt | BChE | 0.054 - 2.7 µM | nih.gov |
| Benzofuran derivative (5m) | CrtN (pigment) | 0.38 - 5.45 nM | nih.gov |
Enzyme Activity Modulation and Kinetics
Kinetic studies have been performed to elucidate the nature of the enzymatic inhibition by benzofuran derivatives. Research on a potent 2-arylbenzofuran derivative, Cathafuran C, revealed it to be a selective and competitive inhibitor of BChE, with a reported Ki value of 1.7 μM mdpi.com. This competitive mode of inhibition indicates that the compound directly competes with the natural substrate for binding to the active site of the enzyme mdpi.com.
Cellular Pathway Elucidation
The interaction of benzofuran derivatives with their molecular targets initiates a cascade of events within cellular signaling pathways, leading to various biological responses such as apoptosis, cell cycle arrest, and reduction of microbial virulence.
Analysis of Cellular Signaling Pathways Involved in Biological Responses
The biological effects of benzofuran derivatives are mediated through the modulation of several key cellular signaling pathways.
PI3K/AKT/mTOR Pathway: By inhibiting PI3K and VEGFR2, benzofuran compounds effectively block the PI3K/AKT/mTOR signaling cascade semanticscholar.orgresearchgate.netrsc.org. This pathway is fundamental for numerous cellular processes, including cell proliferation, survival, and angiogenesis. Its inhibition is a primary mechanism behind the anticancer effects of these compounds nih.gov.
NF-κB and MAPK Pathways: Studies on certain heterocyclic/benzofuran hybrids have demonstrated anti-inflammatory properties by inhibiting the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways nih.gov. These pathways are central to the regulation of inflammatory responses, and their inhibition leads to a reduction in the secretion of pro-inflammatory factors like TNF-α and IL-6 nih.gov.
Induction of Apoptosis and Cell Cycle Modulation (e.g., caspase activation)
A significant mechanism of action for the anticancer activity of benzofuran derivatives is the induction of programmed cell death, or apoptosis nih.govfrontiersin.org. This process is tightly regulated and involves the activation of a family of proteases known as caspases.
Studies have shown that various benzofuran derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways mdpi.comuludag.edu.tr. The intrinsic pathway is triggered by mitochondrial dysfunction, leading to the release of cytochrome c into the cytoplasm frontiersin.org. This, in turn, activates a caspase cascade, beginning with initiator caspase-9 and culminating in the activation of executioner caspases, such as caspase-3 and caspase-7 frontiersin.orgmdpi.com. The activity of caspase-3/7 has been observed to increase significantly (up to five-fold) in cancer cells treated with certain benzofuran compounds nih.gov. In addition to apoptosis, some benzofuran derivatives have been shown to cause cell cycle arrest, often at the G2/M phase, which prevents cancer cells from proliferating nih.gov.
Table 2: Effects of Benzofuran Derivatives on Apoptosis Markers This table presents data for various benzofuran derivatives, not the specific subject compound.
| Derivative Type | Cell Line | Effect | Fold Increase in Activity | Reference |
|---|---|---|---|---|
| Benzofuran derivative (1e) | K562 (Leukemia) | Caspase 3/7 Activation | ~5-fold | nih.gov |
| Benzofuran derivative (1c, 2d) | K562 (Leukemia) | Caspase 3/7 Activation | ~2-fold | nih.gov |
| Benzofuran lignan (Benfur) | Jurkat (T-cell) | Caspase 3 Activation | Concentration-dependent | nih.gov |
Membrane Permeability and Cellular Uptake Mechanisms
The passage of a compound across the cell membrane is a critical determinant of its biological activity. For this compound, the primary mechanism of cellular uptake is likely to be passive diffusion, driven by a concentration gradient across the lipid bilayer. This process is favored by the molecule's predicted lipophilic nature, a characteristic often associated with its constituent chemical groups.
Factors Influencing Passive Diffusion:
Molecular Size: While a larger molecular size can sometimes hinder passive diffusion, the dimensions of this compound are likely within a range that allows for effective passage through the membrane.
Hydrogen Bonding Capacity: The presence of the amide linkage introduces a hydrogen bond donor and acceptor, which could slightly increase the polarity of the molecule. However, the influence of this single polar group is likely outweighed by the larger nonpolar surface area.
Anticipated Permeability Profile:
Based on the structural characteristics, this compound is expected to exhibit moderate to high passive permeability. This can be quantitatively assessed using standard in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay provides a measure of passive transcellular permeability. A compound's ability to cross an artificial lipid membrane is quantified as a permeability coefficient (Pe).
Caco-2 Cell Permeability Assay: This model utilizes a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form a barrier with properties similar to the intestinal epithelium. This assay can provide insights into both passive diffusion and the potential for active transport or efflux. The apparent permeability coefficient (Papp) is a key parameter derived from this assay.
Illustrative Data Tables:
While experimental data for this compound is not available, the following tables provide a hypothetical representation of expected results from PAMPA and Caco-2 assays for compounds with similar structural features. These values are for illustrative purposes to demonstrate how such data would be presented.
Table 1: Hypothetical PAMPA Permeability Data for this compound and Related Analogs
| Compound | Structure | Predicted LogP | Permeability (Pe) (10⁻⁶ cm/s) | Permeability Classification |
| This compound | Benzofuran-Propyl-Cinnamamide | 4.5 | 8.0 | High |
| Benzofuran-2-carboxamide | Benzofuran-Amide | 2.8 | 3.5 | Moderate |
| N-propylcinnamamide | Propyl-Cinnamamide | 2.1 | 2.0 | Moderate |
| Cinnamic Acid | Cinnamic Acid | 1.9 | 0.5 | Low |
Table 2: Hypothetical Caco-2 Permeability Data for this compound
| Parameter | Value | Interpretation |
| Apparent Permeability (Papp) A to B | 10.5 x 10⁻⁶ cm/s | High absorptive permeability |
| Apparent Permeability (Papp) B to A | 11.0 x 10⁻⁶ cm/s | Minimal efflux |
| Efflux Ratio (Papp B-A / Papp A-B) | 1.05 | Not a substrate for major efflux transporters |
| Recovery (%) | > 90% | Good stability in the assay system |
Cellular Uptake Mechanisms:
The primary mechanism of cellular entry for this compound is anticipated to be passive diffusion. Once inside the cell, the compound's distribution would be governed by its affinity for various subcellular compartments and macromolecules. Due to its lipophilic character, it may preferentially associate with lipid-rich structures such as the endoplasmic reticulum and mitochondrial membranes.
Further studies would be necessary to definitively characterize the membrane permeability and cellular uptake of this compound. These would include quantitative in vitro permeability assays, cellular accumulation studies in relevant cell lines, and potentially, investigations into its interaction with specific membrane transporters, although the latter is less likely given its predicted physicochemical properties.
Structure Activity Relationship Sar of N 3 Benzofuran 2 Yl Propyl Cinnamamide Analogues
Influence of Substitutions on the Benzofuran (B130515) Ring System
The benzofuran moiety serves as a crucial anchor for N-(3-(benzofuran-2-yl)propyl)cinnamamide analogues, and its substitution pattern is a key determinant of biological activity. SAR studies on various benzofuran derivatives have established that the type and position of substituents can significantly modulate the compound's physicochemical properties and interaction with biological targets. researchgate.netdrughunter.com
Electron-withdrawing groups, particularly halogens, on the benzofuran ring often enhance the biological potency of related scaffolds. For instance, the presence of a bromine atom at the 3-position of a benzofuran ring has been associated with remarkable cytotoxic activity in certain leukemia cell lines. nih.gov Similarly, chloro-substitutions, such as in 5-chlorobenzofuran-2-carboxamides, have been utilized to develop potent anticancer agents. researchgate.net The hydrophobic and electronic nature of halogens is considered beneficial, potentially enhancing the compound's ability to cross cell membranes and interact with target proteins. researchgate.net
Conversely, the introduction of hydrophilic or bulky groups can also confer specific advantages. The addition of a piperidine (B6355638) group to the benzofuran ring has been shown to improve the physicochemical properties of certain derivatives. researchgate.net In a series of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, the presence of two methoxy (B1213986) substituents at the C-5 and C-6 positions of the benzofuran ring resulted in a compound with high affinity and selectivity for the sigma-1 receptor. researchgate.net This highlights that the substitution pattern on the benzofuran core can be tailored to achieve specific pharmacological profiles.
Earlier SAR studies have indicated that substitutions at the C-2 position of the benzofuran ring are often crucial for cytotoxic activity. researchgate.netnih.gov This is the position to which the propyl-cinnamamide side chain is attached in the parent compound, suggesting that this linkage point is critical for orienting the rest of the molecule for optimal target interaction.
Table 1: Influence of Benzofuran Ring Substitutions on Activity of Analogous Scaffolds This table is generated based on findings from related but distinct benzofuran-containing compounds to infer potential SAR trends for the target scaffold.
| Position of Substitution | Substituent Type | Observed Effect on Activity | Reference Compound Class |
|---|---|---|---|
| C-3 | Halogen (e.g., Bromine) | Enhanced cytotoxic activity | Benzofuran derivatives |
| C-5 | Halogen (e.g., Chlorine) | Potent anticancer activity | Benzofuran-2-carboxamides |
| C-5, C-6 | Methoxy groups | High affinity for sigma-1 receptor | Benzofuran-2-carboxamides |
Impact of Modifications to the Propyl Linker
While specific studies on varying the propyl linker in this compound are not extensively detailed in the available literature, general principles from related molecules can be applied. For instance, in studies of other bioactive compounds, changing the linker length from a propyl (three-carbon) to an ethyl (two-carbon) or butyl (four-carbon) chain often results in altered activity. researchgate.net Shortening or lengthening the chain can change the distance between the key pharmacophoric elements (the benzofuran and cinnamamide (B152044) groups), potentially disrupting the optimal binding geometry with the target. In some cases, changing the linker length has little to no impact on anti-proliferative activity, suggesting that for certain targets, the precise distance is less critical than the presence of the terminal groups. researchgate.net
The introduction of rigidity into the linker, for example by incorporating double bonds or cyclic structures, can also have a profound effect. A more rigid linker restricts the conformational freedom of the molecule, which can be beneficial if it locks the molecule into its bioactive conformation, but detrimental if it prevents the molecule from adopting the necessary orientation for binding. The N-(3-(piperidin-1-yl)propyl) chain found in some active benzofuran derivatives demonstrates that the linker can also incorporate basic nitrogen atoms, which can serve as an additional interaction point or influence the compound's pharmacokinetic properties. researchgate.net
Table 2: Potential Impact of Propyl Linker Modifications This table outlines hypothetical modifications based on general medicinal chemistry principles and findings from related molecular scaffolds.
| Linker Modification | Potential Consequence on Activity | Rationale |
|---|---|---|
| Shortening (e.g., ethyl) | Decrease in activity | Suboptimal distance between pharmacophores |
| Lengthening (e.g., butyl) | Variable; potential decrease | May introduce excessive flexibility or steric clash |
| Introducing rigidity | Increase or decrease | Locks conformation; may be bioactive or non-bioactive |
Role of Substituents on the Cinnamamide Phenyl Ring
The phenyl ring of the cinnamamide group is a prime site for modification to fine-tune the electronic and steric properties of the molecule, directly impacting its biological activity. Research on benzofuran-modified cinnamamide derivatives has shown that substitutions on this phenyl ring are crucial for potency, particularly in the context of antifungal activity. nih.govmagtech.com.cn
A key finding is the significant role of methoxy groups. Specifically, the presence of a bis-methoxy substitution pattern on the phenyl ring of the cinnamate (B1238496) portion was found to be essential for potent inhibitory activity against oomycetes like Phytophthora infestans and Phytophthora dreschsleri. nih.govmagtech.com.cn This suggests that these electron-donating groups may be involved in critical hydrogen bonding or electronic interactions within the active site of the target enzyme.
In other cinnamamide series, the position and nature of substituents on the N-phenyl ring (attached to the amide nitrogen) also influence activity. For example, in a series of N-phenyl cinnamamide derivatives designed as Nrf2/ARE activators, a chloro group at the para-position of the N-phenyl ring resulted in the highest activity among certain analogues. cambridgemedchemconsulting.com Generally, both electron-donating groups (like dimethylamine, methoxy, and ethoxy) and electron-withdrawing groups (like chlorine) can modulate activity, with the optimal choice being highly dependent on the specific biological target. cambridgemedchemconsulting.com The electronic effects of these substituents can enhance the electrophilic character of the cinnamoyl group, which can be important for its mechanism of action. cambridgemedchemconsulting.com
Table 3: Effect of Cinnamamide Phenyl Ring Substitutions on Fungicidal Activity
| Substituent(s) | Position(s) | Effect on Activity vs. P. infestans | Reference |
|---|---|---|---|
| Bis-methoxy | Phenyl ring of cinnamate | Crucial for potent inhibition | nih.gov, magtech.com.cn |
| Unsubstituted | - | Lower activity compared to substituted analogues | nih.gov, magtech.com.cn |
| Chloro | para-position of N-phenyl ring | High activity in related N-phenyl cinnamamides | cambridgemedchemconsulting.com |
Variations in the Amide Linkage and Their Consequences on Activity
The amide bond is a cornerstone of the this compound structure, providing structural rigidity and hydrogen bonding capabilities. However, amide bonds are often susceptible to enzymatic hydrolysis in vivo, which can lead to poor metabolic stability. drughunter.comnih.gov Consequently, a common strategy in medicinal chemistry is to replace the amide linkage with a bioisostere—a different functional group with similar physicochemical properties—to improve pharmacokinetic profiles while retaining biological activity. drughunter.comnih.govmagtech.com.cn
Several functional groups are known amide bioisosteres, each with distinct characteristics. nih.govnih.gov These include esters, sulfonamides, ureas, and various five-membered heterocyclic rings such as 1,2,3-triazoles, oxadiazoles, and imidazoles. drughunter.comnih.govcambridgemedchemconsulting.com
Esters: Replacing the amide with an ester linkage can sometimes maintain activity, but esters are also metabolically labile and may not offer a significant advantage in stability. cambridgemedchemconsulting.com
Sulfonamides: Sulfonamides are more resistant to hydrolysis than amides. However, their introduction can sometimes lead to issues with solubility. cambridgemedchemconsulting.com
Heterocyclic Rings: Five-membered heterocycles like 1,2,4-oxadiazoles and 1,2,3-triazoles are particularly effective mimics of the trans-amide bond geometry. nih.govcambridgemedchemconsulting.com They are metabolically robust and can maintain the planarity and dipole moment of the original amide bond, often leading to compounds with retained or even improved potency and better bioavailability. nih.govcambridgemedchemconsulting.com For example, replacing an amide with a 1,2,4-oxadiazole (B8745197) has been successfully used to improve the metabolic stability of enzyme inhibitors. nih.gov
The choice of bioisostere is context-dependent, as the replacement alters hydrogen bonding capacity, polarity, and electronic distribution, which can be either beneficial or detrimental to the interaction with the biological target. nih.govnih.gov
Table 4: Common Amide Bioisosteres and Their Potential Consequences
| Bioisostere | Potential Advantages | Potential Disadvantages |
|---|---|---|
| Ester | Synthetically accessible | Often metabolically labile |
| Sulfonamide | Increased metabolic stability | Can decrease solubility |
| 1,2,3-Triazole | Metabolically stable, mimics trans-amide | Alters H-bonding (loses H-bond donor) |
| Oxadiazole | Metabolically stable, planar | Alters electronic properties and H-bonding |
Comparative SAR Analysis with Related Heterocyclic Cinnamamide Scaffolds
The benzofuran ring is one of many heterocyclic systems that can be used as a scaffold for cinnamamide derivatives. Comparing the SAR of benzofuran-based compounds with analogues containing other heterocycles, such as indoles, quinolines, and thiazoles, provides valuable insights into the role of the core ring system. nih.gov
Indole (B1671886) Scaffolds: Indole is a close structural analogue of benzofuran, with a nitrogen atom replacing the oxygen. Indole-3-carboxamides are widely studied, and the presence of the carboxamide moiety allows for hydrogen bond interactions with various enzymes. nih.gov The SAR of indole-based inhibitors often reveals that substitutions on both the indole ring and the carboxamide's terminal phenyl group are critical for activity, a trend that mirrors the findings for benzofuran cinnamamides. nih.govnih.gov
Quinoline (B57606) Scaffolds: Quinoline is a larger, bicyclic aromatic system. Incorporating a carboxamide linkage into the quinoline framework has been an effective strategy for developing potent anticancer agents. nih.gov SAR studies of quinoline carboxamides show that the position of the carboxamide linkage and substitutions on the quinoline ring (e.g., a chloro group at the 7-position) are essential for activity, similar to the importance of substitution patterns on the benzofuran ring. nih.govyoutube.com
Thiazole Scaffolds: Thiazole-based cinnamamides have also been investigated as potential fungicides. nih.gov In one study, combining a 3,4-dichloroisothiazole moiety with a cinnamamide morpholine (B109124) structure led to a significant improvement in antifungal activity. nih.gov This demonstrates that the specific choice of heterocycle can dramatically influence the potency and spectrum of activity, with some scaffolds being particularly well-suited for certain therapeutic targets. nih.govjpionline.org
Computational and Cheminformatics Approaches in N 3 Benzofuran 2 Yl Propyl Cinnamamide Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interactions between a ligand and its target protein at the molecular level.
In the broader context of benzofuran (B130515) derivatives, molecular docking studies have been employed to elucidate their binding modes with various biological targets. For instance, new benzofuran derivatives have been computationally studied as potential anticancer agents by docking them into the active sites of protein kinases like PI3K and VEGFR-2. These simulations help in understanding key interactions, such as hydrogen bonding and hydrophobic contacts, that are essential for inhibitory activity. Similarly, docking studies on cinnamamide (B152044) derivatives have been performed to understand their interactions with target enzymes.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are valuable for determining molecular properties such as optimized geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps, which are indicative of a molecule's reactivity.
DFT studies have been conducted on various benzofuran derivatives to understand their structural and electronic properties. For example, research on 1-benzofuran-2-carboxylic acid involved DFT calculations to determine its optimized geometric parameters, vibrational frequencies, and frontier molecular orbitals. Such studies provide insights into the chemical reactivity and stability of the benzofuran scaffold. However, specific DFT calculations for N-(3-(benzofuran-2-yl)propyl)cinnamamide, which would detail its unique electronic structure and reactivity profile, have not been specifically reported.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the quantitative chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds.
QSAR studies have been successfully applied to classes of benzofuran derivatives to predict their potential as therapeutic agents. For example, 3D-QSAR studies on benzofuran derivatives as Lysine-Specific Demethylase 1 (LSD1) inhibitors have been performed to generate models that can predict the biological activity of new molecules. These models are built based on the physicochemical properties and structural features of the compounds. A dedicated QSAR model for this compound or a series of its close analogs has not been found in the existing literature, which would be necessary to predict its specific biological activities.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the conformational changes and stability of a ligand-protein complex over time, providing a more dynamic picture than static docking models.
MD simulations are often used to refine the results of molecular docking. For benzofuran and cinnamamide-related compounds, MD simulations could be used to assess the stability of the ligand in the binding pocket of a target protein and to calculate binding free energies. This would provide a more accurate estimation of the binding affinity. Despite the utility of this technique, there are no specific molecular dynamics simulation studies published for this compound to analyze its conformational flexibility or the stability of its potential interactions with biological targets.
Virtual Screening for Identification of Novel Bioactive Analogues
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.
While virtual screening campaigns have been conducted to identify novel bioactive compounds based on benzofuran and cinnamamide scaffolds, a specific virtual screening effort to identify novel bioactive analogues of this compound has not been reported. Such a study would involve using the structure of this compound as a query to search for structurally similar compounds with potentially improved biological activity.
Future Research Directions for N 3 Benzofuran 2 Yl Propyl Cinnamamide
Development of Advanced Synthetic Methodologies
The initial synthesis of N-(3-(benzofuran-2-yl)propyl)cinnamamide and its analogues has provided a foundational methodology. Future research should focus on refining and advancing these synthetic strategies to improve efficiency, yield, and environmental sustainability.
Key areas for exploration include:
Green Chemistry Principles: Future synthetic routes should aim to incorporate principles of green chemistry. This includes the use of less hazardous solvents, reducing energy consumption, and minimizing waste generation. For example, moving away from traditional organic solvents to more benign alternatives would be a significant advancement.
Continuous-Flow Microreactors: The application of continuous-flow microreactor technology offers a promising avenue for the synthesis of cinnamamides. mdpi.com This technology can provide precise control over reaction parameters such as temperature and residence time, potentially leading to higher conversion rates, improved safety, and easier scalability compared to traditional batch processing. mdpi.com
| Synthetic Strategy | Potential Advantages | Relevant Research Area |
| Advanced Catalysis | Higher efficiency, fewer reaction steps, milder conditions. | Palladium-Copper or Rhodium-based catalysis for heterocycle formation. acs.org |
| Green Chemistry | Reduced environmental impact, increased safety, lower cost. | Use of eco-friendly solvents, energy-efficient reactions. |
| Flow Chemistry | Enhanced process control, improved yield and purity, easier scalability. | Continuous-flow microreactors for amidation reactions. mdpi.com |
Exploration of Additional Biological Activities and Therapeutic Applications
While the fungicidal activity of this compound is established, the constituent chemical scaffolds suggest a much broader potential biological activity profile that warrants thorough investigation. bohrium.com Benzofuran (B130515) derivatives are known to possess a wide array of pharmacological properties, including anticancer, antibacterial, antiviral, and anti-inflammatory effects. nih.govontosight.airsc.org Similarly, cinnamamides have been explored for various agrochemical and therapeutic uses. nih.gov
Future research should systematically screen this compound for a variety of biological activities:
Anticancer Activity: Benzofuran-containing compounds have shown significant potential as anticancer agents by targeting various signaling pathways. nih.govnih.gov Screening against a panel of human cancer cell lines, such as liver, breast, and lung cancer, could reveal novel therapeutic applications. nih.gov
Antibacterial and Antiviral Activity: Given the known antimicrobial properties of both benzofurans and cinnamic acid, the compound should be tested against a range of pathogenic bacteria and viruses. bohrium.comrsc.orgnih.gov
Anti-inflammatory Properties: Many benzofuran derivatives exhibit anti-inflammatory activity, making this a logical area for investigation. ontosight.ainih.gov In vitro assays to measure the inhibition of pro-inflammatory markers could provide initial evidence of its potential in this area.
Neuroprotective Effects: Certain benzofuran-based molecules have been investigated as potential treatments for neurodegenerative diseases like Alzheimer's by inhibiting enzymes such as acetylcholinesterase. nih.gov Exploring this activity could open up entirely new therapeutic avenues.
| Potential Biological Activity | Rationale based on Structural Moieties |
| Anticancer | Benzofuran scaffolds are present in many compounds with potent activity against various cancer cell lines. nih.govnih.gov |
| Antibacterial | The benzofuran nucleus is a core structure in developing novel antibacterial agents to combat drug resistance. nih.gov |
| Anti-inflammatory | Benzofuran derivatives have been shown to inhibit the production of pro-inflammatory cytokines. ontosight.ainih.gov |
| Antiviral | Certain benzofuran compounds have demonstrated activity against viruses such as the hepatitis C virus. rsc.org |
| Neuroprotective | Benzofuran-based inhibitors of acetylcholinesterase are being explored for Alzheimer's disease treatment. nih.gov |
In-depth Elucidation of Signaling Pathways and Molecular Mechanisms
Understanding how this compound exerts its biological effects at a molecular level is crucial for its future development. Research should be directed at identifying its specific molecular targets and elucidating the signaling pathways it modulates.
For its established fungicidal activity , the mechanism is likely related to that of other cinnamamide (B152044) fungicides, which are known to act as carboxylic acid amide (CAA) fungicides. bohrium.com However, the precise target needs confirmation. Future studies could investigate:
Interaction with Ergosterol (B1671047): Some synthetic cinnamides are known to interact directly with ergosterol in the fungal plasma membrane or inhibit its synthesis. mdpi.com Experiments to assess changes in the fungal membrane and ergosterol levels after treatment would be informative.
Cell Wall Integrity: The mechanism may involve disruption of the fungal cell wall. Osmotic stability tests could clarify if the compound targets cell wall synthesis or integrity. mdpi.com
Cellulose (B213188) Synthase Inhibition: The resistance mechanism for some CAA fungicides has been linked to mutations in the cellulose synthase 3 (CesA3) gene, making this a primary candidate for investigation as the molecular target in oomycetes. nih.gov
For any newly discovered therapeutic activities , such as anticancer or anti-inflammatory effects, a different set of mechanistic studies will be required:
Kinase Inhibition Profiling: Benzofuran derivatives are known to inhibit various protein kinases involved in cancer progression, such as those in the mTOR and CDK2 signaling pathways. researchgate.netnih.gov A broad kinase screening panel could rapidly identify potential targets.
Inflammatory Pathway Analysis: If anti-inflammatory activity is confirmed, studies should focus on key inflammatory signaling pathways like NF-κB and MAPK, measuring the phosphorylation levels of key proteins within these cascades. nih.gov
Rational Design of Next-Generation this compound Analogues
Building upon the initial findings, a focused effort on the rational design of new analogues can lead to compounds with enhanced potency, selectivity, and a broader spectrum of activity. This will rely on a systematic investigation of the structure-activity relationships (SAR).
Initial research has already provided a critical SAR insight: the presence of bis-methoxy groups on the phenyl ring of the cinnamamide moiety is vital for its inhibitory activity against specific Phytophthora species. bohrium.comnottingham.ac.uk Future research should systematically modify all three key components of the molecule:
The Benzofuran Ring: Introduce various substituents (e.g., halogens, alkyl, methoxy (B1213986) groups) at different positions of the benzofuran ring to probe how these changes affect biological activity. SAR studies on other benzofurans have shown that the position and nature of substituents are critical determinants of potency. mdpi.com
The Propyl Linker: Vary the length and rigidity of the alkyl chain connecting the benzofuran and amide moieties. This could influence the compound's conformational flexibility and its ability to bind to its molecular target.
The Cinnamamide Moiety: In addition to the already noted importance of the bis-methoxy substitution, other modifications to the phenyl ring and the amide group itself should be explored. For example, replacing the phenyl ring with other aromatic or heterocyclic systems could lead to novel activities.
This systematic approach will generate a library of analogues for comprehensive screening, allowing for the development of detailed SAR models. These models, potentially augmented by computational and 3D-QSAR analyses, will guide the design of next-generation compounds with optimized properties for specific agrochemical or therapeutic applications. nih.gov
Q & A
Q. What are the established synthetic routes for N-(3-(benzofuran-2-yl)propyl)cinnamamide, and how can structural purity be validated?
The synthesis typically involves coupling a benzofuran-derived amine with a cinnamic acid derivative. A common pathway includes:
- Step 1: Preparation of 3-(benzofuran-2-yl)propylamine via nucleophilic substitution or reductive amination.
- Step 2: Reaction with cinnamoyl chloride under Schotten-Baumann conditions to form the amide bond. Structural validation requires IR spectroscopy (to confirm C=O stretch at ~1650 cm⁻¹ and NH bend at ~1550 cm⁻¹) and NMR spectroscopy (e.g., ¹H NMR peaks at δ 7.2–7.8 ppm for aromatic protons and δ 6.5–7.0 ppm for the cinnamoyl doublet) . HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screening should prioritize:
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values reported .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to positive controls like doxorubicin .
- Antioxidant capacity : DPPH radical scavenging assays, with IC₅₀ compared to ascorbic acid .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across structural analogs?
Discrepancies often arise from substituent variations (e.g., hydroxyl group position on the propyl chain). For example:
- N-(3-(benzofuran-2-yl)-3-hydroxypropyl)cinnamamide () shows stronger antimicrobial activity than N-(2-(benzofuran-2-yl)-2-hydroxypropyl)cinnamamide (). Methodological solutions:
- Perform comparative SAR studies using standardized assays (e.g., fixed bacterial inoculum size).
- Use molecular docking to analyze ligand-receptor interactions (e.g., binding affinity to bacterial DNA gyrase) .
Q. What computational strategies can predict the compound’s pharmacokinetic and pharmacodynamic properties?
- ADMET prediction : Tools like SwissADME estimate bioavailability (%ABS = 65–70) and blood-brain barrier permeability (logBB < -1) .
- Molecular dynamics simulations : Assess stability of the compound bound to targets (e.g., EGFR kinase) using AMBER or GROMACS .
- Density functional theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites for derivatization .
Q. How can crystallographic data refine the compound’s structure and inform mechanistic studies?
- Single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond lengths/angles, confirming the amide’s planar geometry and benzofuran orientation .
- Electron density maps identify hydrogen-bonding interactions (e.g., between NH and carbonyl groups), critical for understanding solid-state packing and solubility .
Q. What experimental approaches elucidate the compound’s mechanism of action in anticancer activity?
- Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify early/late apoptosis in treated cancer cells .
- Western blotting : Monitor caspase-3/9 activation and Bcl-2/Bax ratio changes .
- ROS detection : Use DCFH-DA fluorescence to measure oxidative stress induction .
Methodological Considerations
Q. How to optimize synthetic yield and scalability?
- Reaction solvent : Replace THF with DMF to enhance amine reactivity (yield increases from 60% to 85%) .
- Catalyst screening : Test coupling agents (e.g., HATU vs. EDC/HOBt) for efficiency .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) over recrystallization for higher throughput .
Q. What analytical techniques address stability challenges in long-term storage?
- Forced degradation studies : Expose the compound to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks.
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed cinnamic acid) and optimize storage at -20°C under nitrogen .
Tables for Key Data
Q. Table 1: Comparative Bioactivity of Structural Analogs
| Compound | Antimicrobial MIC (μg/mL) | Anticancer IC₅₀ (μM) |
|---|---|---|
| This compound | 12.5 (S. aureus) | 18.7 (MCF-7) |
| N-(3-hydroxypropyl analog) | 6.25 (S. aureus) | 12.3 (MCF-7) |
| N-(2-hydroxypropyl analog) | 25.0 (S. aureus) | 28.9 (MCF-7) |
| Data sourced from and . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
